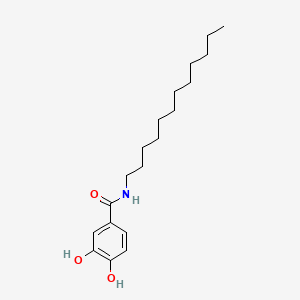
N-Dodecyl-3,4-dihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-3,4-dihydroxybenzamide is a chemical compound characterized by the presence of a long dodecyl chain attached to a benzamide structure with two hydroxyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-3,4-dihydroxybenzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with dodecylamine. The process includes the formation of an amide bond between the carboxyl group of the benzoic acid and the amine group of dodecylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-3,4-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated benzamides.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-3,4-dihydroxybenzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Dodecyl-3,4-dihydroxybenzamide involves its interaction with molecular targets such as iron ions. The compound forms stable complexes with iron, which can inhibit the formation of reactive oxygen species (ROS) and prevent oxidative damage. Additionally, it can modulate the activity of enzymes involved in melanin synthesis, leading to reduced pigmentation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-aminopropyl)-3,4-dihydroxybenzamide: Known for its iron-chelating properties and ability to protect against DNA damage.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar chelating properties.
Uniqueness
N-Dodecyl-3,4-dihydroxybenzamide stands out due to its long dodecyl chain, which enhances its hydrophobicity and cell permeability. This unique structure allows it to be more effective in certain applications, such as surface coatings and biomedical research .
Eigenschaften
CAS-Nummer |
98116-93-9 |
|---|---|
Molekularformel |
C19H31NO3 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
N-dodecyl-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-11-14-20-19(23)16-12-13-17(21)18(22)15-16/h12-13,15,21-22H,2-11,14H2,1H3,(H,20,23) |
InChI-Schlüssel |
KEIMHRWVTAIFCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
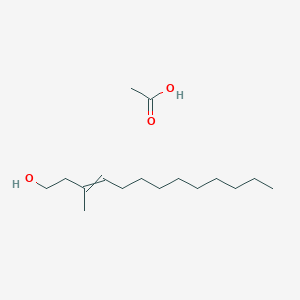


![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
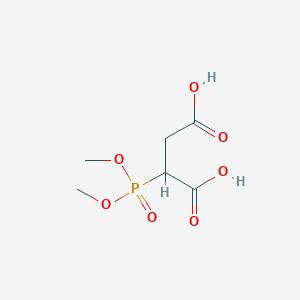



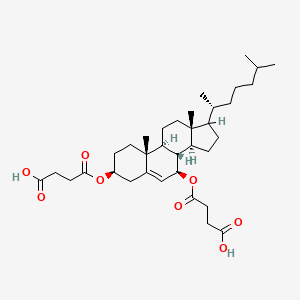
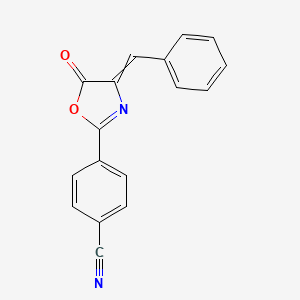
![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)

![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
